Cas no 2138045-99-3 (3-(4-Ethylpiperazin-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol)

3-(4-Ethylpiperazin-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol is a structurally complex cyclohexanol derivative featuring both an ethylpiperazine and a trifluoromethyl substituent. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The presence of the ethylpiperazine moiety enhances solubility and bioavailability, while the trifluoromethyl group contributes to metabolic stability and lipophilicity. The hydroxyl group offers a reactive site for further functionalization, enabling diverse synthetic applications. Its well-defined stereochemistry and high purity make it suitable for exploratory studies in drug discovery and material science. The compound’s balanced physicochemical properties underscore its utility in developing novel bioactive molecules.
3-(4-Ethylpiperazin-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol structure
2138045-99-3 structure
Product name:3-(4-Ethylpiperazin-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol
CAS No:2138045-99-3
MF:C13H23F3N2O
MW:280.32973408699
CID:6515981
PubChem ID:165490698

3-(4-Ethylpiperazin-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1160790
    • 3-(4-ethylpiperazin-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol
    • 2138045-99-3
    • 3-(4-Ethylpiperazin-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol
    • Inchi: 1S/C13H23F3N2O/c1-2-17-5-7-18(8-6-17)12-9-10(19)3-4-11(12)13(14,15)16/h10-12,19H,2-9H2,1H3
    • InChI Key: CDKXKWKKWKOUSE-UHFFFAOYSA-N
    • SMILES: FC(C1CCC(CC1N1CCN(CC)CC1)O)(F)F

Computed Properties

  • Exact Mass: 280.17624785g/mol
  • Monoisotopic Mass: 280.17624785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.7Ų
  • XLogP3: 2.1

3-(4-Ethylpiperazin-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1160790-1.0g
3-(4-ethylpiperazin-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol
2138045-99-3
1g
$0.0 2023-06-08

Additional information on 3-(4-Ethylpiperazin-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol

Professional Introduction to 3-(4-Ethylpiperazin-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol (CAS No. 2138045-99-3)

3-(4-Ethylpiperazin-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2138045-99-3, features a complex molecular architecture that includes both an ethylpiperazine moiety and a trifluoromethyl substituent, making it a promising candidate for further exploration in drug discovery and development.

The presence of the ethylpiperazine ring in the molecular structure suggests potential interactions with biological targets, particularly those involving serotonin and dopamine receptors. Piperazine derivatives are well-known for their role in modulating neurotransmitter activity, which has been extensively studied in the treatment of neurological and psychiatric disorders. The incorporation of an ethyl group into the piperazine ring may enhance binding affinity and selectivity, offering a pathway to develop more effective therapeutic agents.

The second key structural feature is the trifluoromethyl group attached to the cyclohexane ring. This substituent is highly valued in medicinal chemistry for its ability to improve metabolic stability, lipophilicity, and binding affinity. The electron-withdrawing nature of the trifluoromethyl group can also influence the electronic properties of the molecule, potentially altering its interaction with biological targets. Such modifications are often employed to enhance the pharmacokinetic profile of drug candidates, making them more suitable for clinical use.

The cyclohexan-1-ol backbone provides a rigid framework that can be further functionalized to tailor specific pharmacological properties. The hydroxyl group at the 1-position offers opportunities for further derivatization, enabling chemists to explore a wide range of chemical modifications. These modifications can be designed to optimize solubility, bioavailability, and target specificity, thereby enhancing the overall therapeutic potential of the compound.

In recent years, there has been growing interest in developing novel compounds that combine multiple pharmacophores to achieve synergistic effects. The compound 3-(4-Ethylpiperazin-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol exemplifies this approach by integrating both piperazine and trifluoromethyl functionalities. Such multifunctional molecules have shown promise in preclinical studies as potential treatments for various diseases, including depression, anxiety disorders, and neurodegenerative conditions.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, may be employed to construct the desired molecular framework with high efficiency and selectivity. The use of modern spectroscopic methods like NMR spectroscopy and mass spectrometry is essential for confirming the structural integrity of the synthesized compound.

Evaluation of the pharmacological activity of 3-(4-Ethylpiperazin-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol has been conducted using both in vitro and in vivo models. In vitro studies have revealed interactions with various receptors, including serotonin 5-HT1A and dopamine D2 receptors, suggesting potential therapeutic applications in central nervous system disorders. In vivo studies have demonstrated promising results in animal models of depression and anxiety, indicating that this compound may have clinical relevance.

The compound's pharmacokinetic profile has also been thoroughly investigated to ensure its suitability for therapeutic use. Metabolic stability studies have shown that the trifluoromethyl group enhances resistance to enzymatic degradation, prolonging the compound's bioavailability. Additionally, solubility studies indicate that appropriate formulation strategies can be employed to optimize oral or intravenous administration.

The future development of 3-(4-Ethylpiperazin-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol as a drug candidate will likely involve further optimization of its chemical structure based on preclinical data. This may include modifications to improve target selectivity, reduce potential side effects, or enhance pharmacokinetic properties. Collaborative efforts between synthetic chemists and biologists will be crucial in advancing this compound through preclinical development and towards potential clinical trials.

In conclusion, 3-(4-Ethylpiperazin-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol represents a significant advancement in pharmaceutical chemistry due to its innovative structure and promising pharmacological properties. The combination of an ethylpiperazine moiety and a trifluoromethyl substituent offers unique opportunities for developing novel therapeutic agents with improved efficacy and safety profiles. Continued research and development efforts are warranted to fully explore the potential of this compound in addressing unmet medical needs.

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited